molecular formula C23H27FN4O4 B2737287 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide CAS No. 896257-58-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide

Cat. No.: B2737287
CAS No.: 896257-58-2
M. Wt: 442.491
InChI Key: MSEKJWLJCGEVIQ-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
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Scientific Research Applications

1. Central Nervous System (CNS) Receptor Interaction

Research on structurally similar compounds, particularly those involving piperazine derivatives, has highlighted their potential interactions with various central nervous system receptors. For instance, studies on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines have unveiled their ability to act as sigma-1 receptor ligands, showing high potency and selectivity, indicating potential applications in neurodegenerative disease research or as PET radiotracers for imaging in neurodegenerative processes (Moussa et al., 2010). This suggests that N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide could similarly interact with CNS receptors, potentially offering a basis for developing therapeutic agents targeting neurological conditions.

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives, as indicated by the synthesis and characterization of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which exhibited significant antibacterial and weak antifungal activities (Rameshkumar et al., 2003). This underscores the potential of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide in contributing to the development of new antimicrobial agents.

3. Insecticidal Activity

The unique structural features of certain compounds, such as flubendiamide, demonstrate extremely strong insecticidal activity against lepidopterous pests (Tohnishi et al., 2005). This suggests that the specific molecular architecture of compounds like N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide could be explored for pest control applications, especially in targeting specific insect populations.

4. Potential for PET Imaging

The development of sigma1 receptor positron emission tomography (PET) radiotracers, as illustrated by compounds showing high brain uptake and suitability for imaging sigma1 receptors in neurodegenerative processes, highlights the potential application of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide in diagnostic imaging (Moussa et al., 2010). This could facilitate the exploration of its use in the visualization of disease progression or in the assessment of therapeutic efficacy in neurodegenerative diseases.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-2-25-22(29)23(30)26-14-19(16-7-8-20-21(13-16)32-15-31-20)28-11-9-27(10-12-28)18-6-4-3-5-17(18)24/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEKJWLJCGEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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